molecular formula C21H18N4O2S B3006884 3-(4-ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine CAS No. 1111290-65-3

3-(4-ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine

Cat. No.: B3006884
CAS No.: 1111290-65-3
M. Wt: 390.46
InChI Key: TZRHRDLQYIZNRB-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of an ethoxyphenyl group, a phenyl-1,2,4-oxadiazole moiety, and a sulfanyl group attached to a pyridazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the reaction of a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Attachment of the phenyl group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the pyridazine ring: This can be synthesized by the condensation of a suitable dicarbonyl compound with hydrazine.

    Introduction of the ethoxyphenyl group: This can be achieved through an electrophilic aromatic substitution reaction.

    Attachment of the sulfanyl group: This can be introduced by the reaction of a thiol with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine depends on its specific application. For example, if it is used as an antimicrobial agent, it may exert its effects by disrupting the cell membrane of bacteria or inhibiting essential enzymes. If it is used as an anticancer agent, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-2-26-17-10-8-15(9-11-17)18-12-13-20(24-23-18)28-14-19-22-21(25-27-19)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRHRDLQYIZNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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